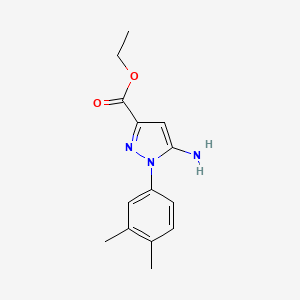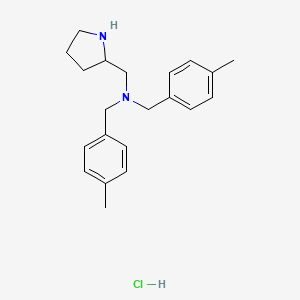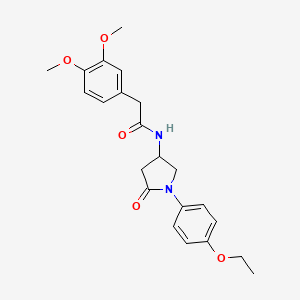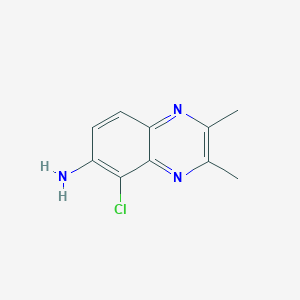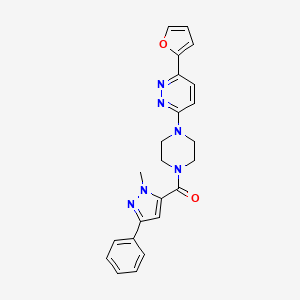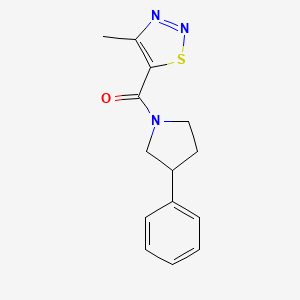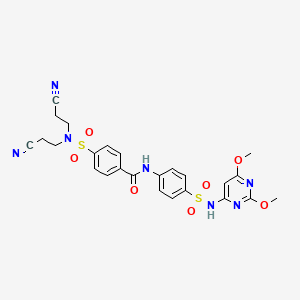
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H25N7O7S2 and its molecular weight is 599.64. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Related Compounds
Research on compounds with sulfamoyl and benzamide groups, similar to the molecule , typically involves the synthesis and characterization of novel chemical entities with potential for various applications. For instance, aromatic sulfonamide inhibitors have been synthesized and assayed as inhibitors of carbonic anhydrase isoenzymes, showing nanomolar half-maximal inhibitory concentration (IC50) values across different isoenzymes, highlighting their potential in therapeutic targeting and biochemical research (Supuran, Maresca, Gregáň, & Remko, 2013). Similarly, polyimides synthesized from various diamine monomers and aromatic tetracarboxylic dianhydrides demonstrate significant thermal stability and solubility in organic solvents, pointing to their use in high-performance materials (Imai, Maldar, & Kakimoto, 1984).
Applications in Material Science
The research into polyamides and polyimides, closely related to the core structure of the compound , reveals applications in creating materials with desirable thermal, mechanical, and optical properties. For example, new organosoluble polyimides based on flexible diamine show excellent solubility and thermal stability, making them suitable for use in advanced materials applications (Liaw, Liaw, & Yu, 2001). Another study synthesizing aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine shows these materials' potential for creating amorphous, highly soluble, and thermally stable films, highlighting their application in electronics and coatings (Yang & Lin, 1994).
Novel Applications in Nanofiltration and Antimicrobial Activity
Innovative applications of sulfonated and aromatic compounds extend into the development of novel nanofiltration membranes and antimicrobial agents. For instance, sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed for dye solution treatment, showcasing the environmental applications of such compounds (Liu et al., 2012). Additionally, synthesized pyrimidine-triazole derivatives exhibit antimicrobial activity against selected bacterial and fungal strains, demonstrating the potential of these compounds in addressing microbial resistance (Majithiya & Bheshdadia, 2022).
Propiedades
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O7S2/c1-38-23-17-22(29-25(30-23)39-2)31-40(34,35)20-11-7-19(8-12-20)28-24(33)18-5-9-21(10-6-18)41(36,37)32(15-3-13-26)16-4-14-27/h5-12,17H,3-4,15-16H2,1-2H3,(H,28,33)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNLNMXBXZVZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)
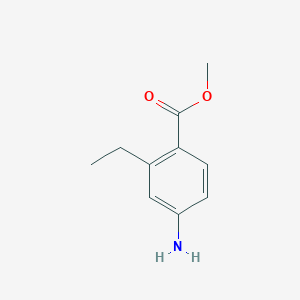
![6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2604679.png)
![6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2604681.png)
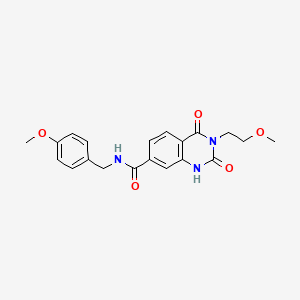
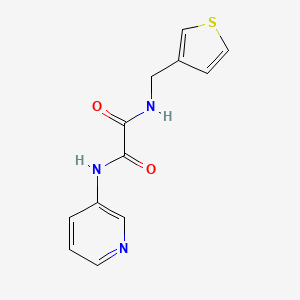
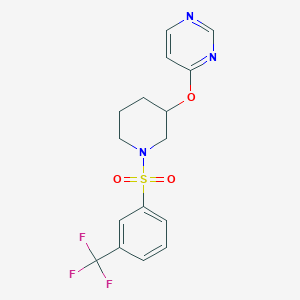
![N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2604687.png)
